N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyrimidine moiety and a propoxyphenyl group, suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 2,4-dichloropyrimidine under basic conditions.
Alkylation: The triazolopyrimidine core is then alkylated with 3-bromopropylamine to introduce the propylamine side chain.
Amidation: The final step involves coupling the alkylated triazolopyrimidine with 3-(4-propoxyphenyl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the amide bond, potentially leading to ring-opened products or amines.
Substitution: The aromatic ring in the propoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or ring-opened products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit interesting pharmacological properties due to its triazolopyrimidine core, which is known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies might focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure might also make it suitable for use in electronic or optical applications.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can act by inhibiting enzymes or receptors involved in key biological processes. For example, they might inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(4-methoxyphenyl)propanamide
- N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(4-ethoxyphenyl)propanamide
Uniqueness
Compared to similar compounds, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide may exhibit unique properties due to the specific substitution pattern on the triazolopyrimidine ring and the propoxyphenyl group
Properties
IUPAC Name |
3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-12-27-18-8-5-16(6-9-18)7-10-19(26)21-11-3-4-17-13-22-20-23-15-24-25(20)14-17/h5-6,8-9,13-15H,2-4,7,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUBJNDFZDOPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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